

# Application Note & Protocol: Quantitative Analysis of Fenthion Sulfone in Biological Matrices

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## Compound of Interest

Compound Name: Fenthion sulfone

Cat. No.: B144504

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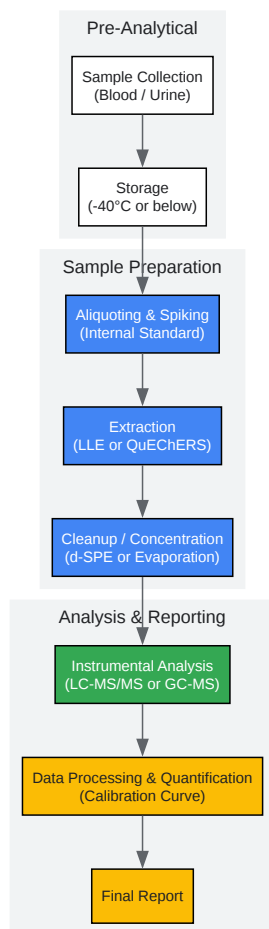
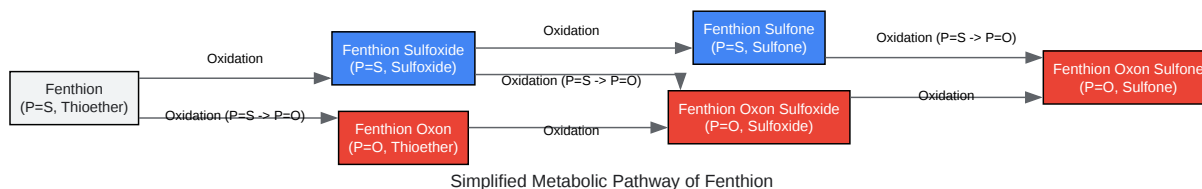
## Introduction

Fenthion is an organothiophosphate insecticide used to control a wide range of pests.[1] Following exposure, fenthion is metabolized in mammals through oxidation and hydrolysis into several products, including **fenthion sulfone**, its corresponding oxygen analog (oxon), and their sulfoxides and sulfones.[2][3] Some of these metabolites, particularly the oxon forms, are significantly more toxic than the parent compound as they are potent inhibitors of acetylcholinesterase.[1] Therefore, the sensitive and accurate quantification of fenthion and its major metabolites, such as **fenthion sulfone**, in biological matrices like blood and urine is crucial for clinical toxicology, forensic investigations, and human exposure risk assessment.[4]

This document provides detailed protocols for the analysis of **fenthion sulfone** in human blood and urine using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

## Metabolic Pathway of Fenthion

Fenthion undergoes metabolic transformation in the body, primarily through oxidation of the thioether group to form fenthion sulfoxide and subsequently **fenthion sulfone**. A parallel pathway involves the oxidative desulfuration of the P=S bond to the more potent P=O (oxon) analog, which can also be oxidized at the thioether group.



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